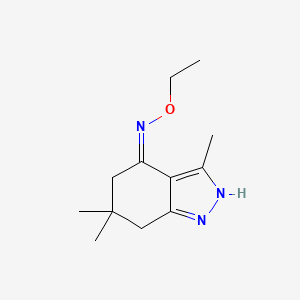
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides or ethyl sulfonates.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ethyl halides or sulfonates for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethylated or halogenated derivatives.
Applications De Recherche Scientifique
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazole: Lacks the imine group.
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-pyrazole: Contains a pyrazole ring instead of an indazole ring.
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-benzimidazole: Contains a benzimidazole ring.
Uniqueness
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ethoxy group, multiple methyl groups, and imine functionality differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.
Propriétés
IUPAC Name |
(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-5-16-15-10-7-12(3,4)6-9-11(10)8(2)13-14-9/h5-7H2,1-4H3,(H,13,14)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNZFZWYLBUWMM-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NNC(=C21)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=NNC(=C21)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B6099888.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![3-CHLORO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6099920.png)
![1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6099925.png)
![N-(3,4-difluorophenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6099936.png)
![1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B6099955.png)
![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
![3-[(3-methoxy-4-nitro-1H-pyrazole-5-carbonyl)amino]benzoic acid](/img/structure/B6099968.png)
![2-Benzylsulfonyl-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099976.png)
